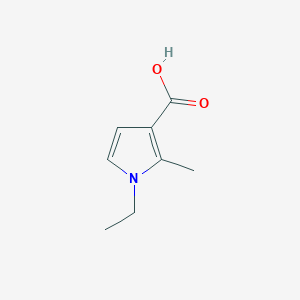

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

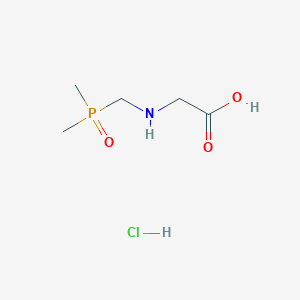

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1547444-68-7 . It has a molecular weight of 153.18 . It appears as a powder .

Synthesis Analysis

The synthesis of pyrroles, including compounds similar to “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The InChI code for “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is1S/C8H11NO2/c1-3-9-5-4-7 (6 (9)2)8 (10)11/h4-5H,3H2,1-2H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Pyrroles, including “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 153.18 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo a [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines, a reaction relevant in organic chemistry and potentially pharmaceutical synthesis (Zhu, Lan, & Kwon, 2003).

Synthesis of Complex Compounds : Li et al. (2009) explored the synthesis of a compound related to 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid. They synthesized 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate, demonstrating the versatility of such compounds in organic synthesis (Li et al., 2009).

Three-Component Reaction with Tetronic Acid : Kamalova et al. (2018) discussed a reaction involving ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, highlighting the potential of 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid derivatives in complex organic reactions (Kamalova et al., 2018).

Spectroscopy and Chemical Analysis : Singh et al. (2013) synthesized a novel hydrazide-hydrazone of pyrrole and conducted extensive spectroscopy and quantum chemical calculations, highlighting the utility of pyrrole derivatives in detailed chemical analysis (Singh et al., 2013).

Solvent-Free Synthesis under Microwave Irradiation : Khajuria et al. (2013) achieved the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showcasing an environmentally friendly synthesis method for pyrrole derivatives (Khajuria et al., 2013).

Application in Crystal Engineering

- Supramolecular Structures : Yin and Li (2006) prepared pyrrole-2-carboxylates that formed hexagonal and grid supramolecular structures, demonstrating the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).

Development of Chemosensors

Optical Chemosensor System : Aysha et al. (2021) developed a colorimetric chemosensor using a hybrid hydrazo/azo dye chromophoric system based on pyrrolinone ester, illustrating the use of pyrrole derivatives in detecting metal ions (Aysha et al., 2021).

Fluorescent Sensor for Zn2+ and Cu2+ : Wang Yang et al. (2018) synthesized a pyrrole-containing hydrazone that acted as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+, showing the applicability of pyrrole derivatives in sensor technology (Wang Yang et al., 2018).

Chemical Synthesis and Modification

- Additive-Free Catalytic System for Hydrogenation : Yuwen et al. (2017) reported an additive-free catalytic system using a cobalt pincer catalyst for the hydrogenation of carboxylic acid esters to alcohols, relevant for the synthesis of pyrrole derivatives (Yuwen et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-ethyl-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRQYYDXOAZYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2795525.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2795529.png)

![N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2795538.png)

![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)

![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)